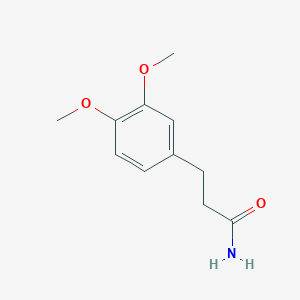

3-(3,4-Dimethoxyphenyl)propanamide

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)propanamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 4, and an amide group attached to a propyl chain

Synthetic Routes and Reaction Conditions:

Starting from 3-(3,4-Dimethoxyphenyl)propanoic Acid:

The compound can be synthesized by converting 3-(3,4-dimethoxyphenyl)propanoic acid into its corresponding amide. This involves reacting the acid with ammonia or an amine under dehydration conditions.

Reaction conditions typically include heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Industrial Production Methods:

On an industrial scale, the synthesis may involve catalytic hydrogenation of the corresponding acid chloride derived from 3-(3,4-dimethoxyphenyl)propanoic acid.

The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.

Types of Reactions:

Oxidation:

The compound can undergo oxidation reactions, typically at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.

Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction:

Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Substitution:

Nucleophilic substitution reactions can occur at the amide nitrogen, replacing the amide group with other nucleophiles.

Reagents such as alkyl halides and amines are commonly used.

Major Products Formed:

Oxidation: 3-(3,4-Dimethoxyphenyl)propionic acid or 3-(3,4-dimethoxyphenyl)propanal.

Reduction: 3-(3,4-Dimethoxyphenyl)propylamine.

Substitution: Various substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)propanamide has diverse applications in scientific research:

Chemistry:

It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

It is used in the study of amide chemistry and the development of new synthetic methodologies.

Biology:

The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

It is used in the study of enzyme inhibition and receptor binding assays.

Medicine:

Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

It is evaluated for its anti-inflammatory and analgesic properties.

Industry:

The compound is used in the production of pharmaceuticals and agrochemicals.

It is also employed in the development of new materials and polymers.

Wirkmechanismus

The mechanism by which 3-(3,4-Dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and neurotransmission.

Vergleich Mit ähnlichen Verbindungen

3-(3,4-Dimethoxyphenyl)propanamide is compared with other similar compounds to highlight its uniqueness:

3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar structure but lacks the amide group, leading to different chemical reactivity and biological activity.

3-(3,4-Dimethoxyphenyl)propylamine: Contains an amine group instead of an amide, resulting in different pharmacological properties.

3-(3,4-Dimethoxyphenyl)propanal:

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)propanamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.25 g/mol. The compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Melting Point | Not available |

| LogP | 1.89 |

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit significant antioxidant activity. A study highlighted that certain derivatives demonstrated antioxidant effects surpassing that of ascorbic acid by approximately 1.4 times when tested using the DPPH radical scavenging method . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, a derivative was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results indicated that the compound exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231 .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | 12.5 |

| MDA-MB-231 | 25.0 |

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. Specifically, it has been shown to enhance melanin synthesis through the activation of upstream stimulating factor-1 (USF1), which mediates tyrosinase expression in melanocytes . This indicates potential therapeutic applications in treating hypopigmentation disorders.

Case Study 1: Hepatoprotective Effects

A study investigated the hepatoprotective effects of a thalidomide analog related to this compound. This analog demonstrated significant protective effects against liver damage induced by toxins, suggesting a potential role in liver health .

Case Study 2: Melanogenesis Enhancement

In vivo studies involving brown guinea pigs revealed that treatment with compounds related to this compound resulted in increased melanin production, supporting its use in dermatological applications .

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEASCHYTXEXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.